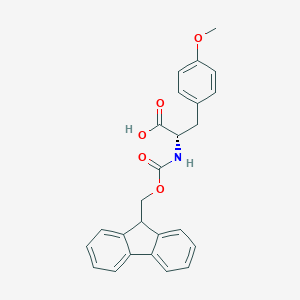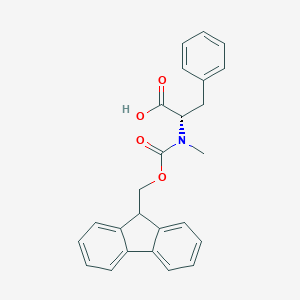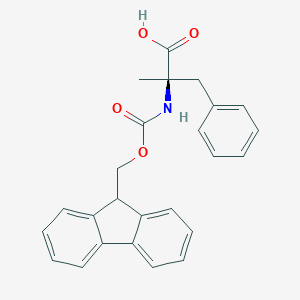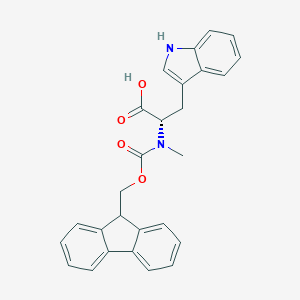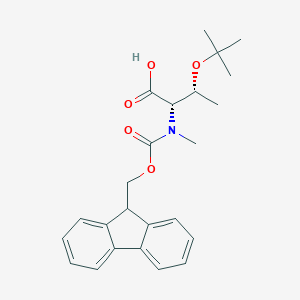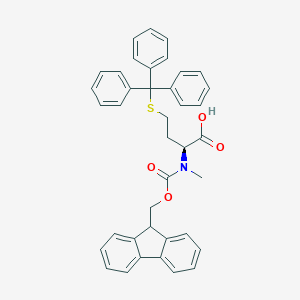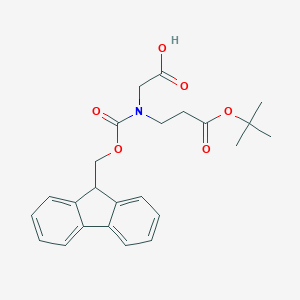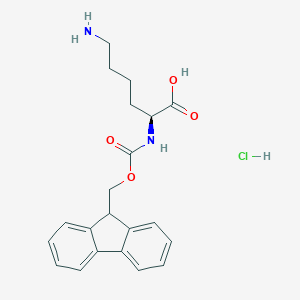
Fmoc-4-Amino-L-phenylalanine
Overview
Description
Fmoc-4-Amino-L-phenylalanine is a chemical compound with the molecular formula C24H22N2O4 . It is used in research and development .
Synthesis Analysis
The synthesis of Fmoc-4-Amino-L-phenylalanine involves the hydrogenation and protection of the amine with an Fmoc-NHS ester, followed by the deprotection of the phosphonate . A new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms (Fmoc-Pmp (OR) 2), suitable for solid phase peptide synthesis is also described .Molecular Structure Analysis
The molecular structure of Fmoc-4-Amino-L-phenylalanine is represented by the molecular formula C24H22N2O4 . The structure is determined by various physical and chemical properties, which are influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine .Chemical Reactions Analysis
The chemical reactions involving Fmoc-4-Amino-L-phenylalanine are complex and involve various factors. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Physical And Chemical Properties Analysis
Fmoc-4-Amino-L-phenylalanine is a white to off-white powder with a melting point of 150 - 180 °C (Lit.) . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .Scientific Research Applications
Application 1: Antimicrobial Activity of Self-Assembling Peptides
- Summary of the Application : Fmoc-4-Amino-L-phenylalanine is used in the synthesis of self-assembling peptides that form hydrogels with antimicrobial properties . These hydrogels are being studied for their potential use in combating bacterial resistance, a significant global health issue .
- Methods of Application or Experimental Procedures : The peptides were synthesized using L-lysine and L-phenylalanine, with additional aromatic moieties introduced at the N-terminus of the peptides to promote aggregation through π-stacking interactions . The peptide C-terminus is blocked with alkylamides of different chain lengths which introduces additional dispersive interactions and hydrophobicity . The resulting hydrogels were characterized using transmission electron microscopy, scanning electron microscopy, wide-angle powder X-ray diffraction, and oscillatory rheology .
- Results or Outcomes : The hydrogels were found to be compatible with HEK 293 cells and demonstrated remarkable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
Application 2: 3D Cell Culture
- Summary of the Application : Fmoc-4-Amino-L-phenylalanine is used in the synthesis of a dipeptide hydrogel scaffold, Fmoc-phenylalanine-valine (Fmoc-FV), for 3D culture of various cells .
- Methods of Application or Experimental Procedures : The peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures, and characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR and fluorimetry . Mechanical behaviors such as thixotropy and temperature-sensitivity were investigated by oscillatory rheology . The Fmoc-FV hydrogels were then applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) by live-dead fluorescence microscopy and Alamar blue viability assay experiments .
- Results or Outcomes : The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs, indicating a possible need for incorporating cell-adhesion ligands in the Fmoc-FV hydrogel matrix .
Application 3: Peptide Synthesis
- Summary of the Application : Fmoc-4-Amino-L-phenylalanine (Fmoc-4-Phe) plays a crucial role as a foundational component in both organic synthesis and peptide synthesis . It serves as a remarkably versatile and potent tool for creating peptides, proteins, and various other molecules .
Application 4: Purification of Peptide Synthetases
- Summary of the Application : Fmoc-4-Amino-L-phenylalanine is used in the purification of peptide synthetases involved in pristinamycin I biosynthesis .
Application 5: Organic Synthesis
Safety And Hazards
In terms of safety and hazards, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The future directions of Fmoc-4-Amino-L-phenylalanine research could involve the exploration of its self-assembly and hydrogel formation ability. It has been found that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This opens up new areas of research relating the concentration dependent increase in specific rotation to the size and shape of aggregates formed by the surfactants .
properties
IUPAC Name |
(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNSJHHRPSUDO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427200 | |
| Record name | Fmoc-4-Amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-Amino-L-phenylalanine | |
CAS RN |
95753-56-3 | |
| Record name | Fmoc-4-Amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-4-Amino-L-phenylalanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




